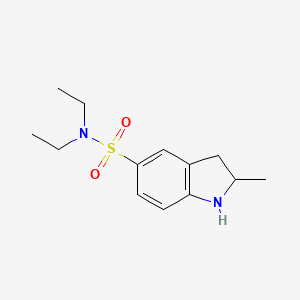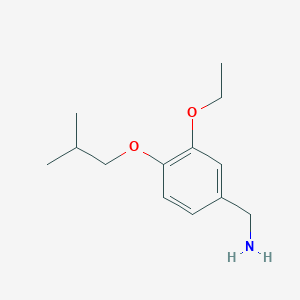
Tricyclohexylphosphonium trifluoromethanesulfonate
Overview
Description
Tricyclohexylphosphonium trifluoromethanesulfonate is a heterocyclic organic compound with the molecular formula [(C6H11)3PH]+CF3SO3-. It is commonly used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for tricyclohexylphosphonium trifluoromethanesulfonate involves the reaction of tricyclohexylphosphine with trifluoromethanesulfonic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for various transformations.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This allows it to participate in various chemical reactions by accepting electron pairs from nucleophiles. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in its strong electron-withdrawing properties and high NH-acidity.
Bis(trifluoromethanesulfonyl)imide: Known for its strong NH-acidity and use as a catalyst in various reactions.
Uniqueness
Tricyclohexylphosphonium trifluoromethanesulfonate is unique due to its combination of a phosphonium cation with a trifluoromethanesulfonate anion, which imparts distinct chemical properties such as high stability and reactivity in organic synthesis .
Properties
IUPAC Name |
tricyclohexylphosphanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELZYUTOPSKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34F3O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952649-12-6 | |
| Record name | Tricyclohexyl phosphonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine](/img/structure/B3174210.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)


![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)






